molecular formula C18H24N2O2 B1240831 Trichostatin RK

Trichostatin RK

Cat. No.: B1240831
M. Wt: 300.4 g/mol
InChI Key: MOIJZGIUQNRPTH-BPLLCVTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trichostatin RK is a natural compound originating from Streptomyces species and is a member of the trichostatin family of histone deacetylase (HDAC) inhibitors . As an HDAC inhibitor, its primary research value lies in its ability to modulate gene expression by altering the acetylation status of histones. This action can lead to the reactivation of silenced genes, induction of cell cycle arrest, and promotion of cellular differentiation, making it a compound of significant interest in the study of cancer and other diseases driven by epigenetic dysregulation . HDAC inhibitors like Trichostatin A, a well-characterized analog, have been shown to exhibit potent antitumor activity in various in vitro and in vivo models. The anticancer mechanisms are multi-faceted, including the direct induction of apoptosis and autophagy in cancer cells, as well as the sensitization of tumors to conventional chemotherapeutic agents . Beyond oncology research, HDAC inhibitors are valuable tools for investigating inflammatory pathways, as they can inhibit the expression of cytokines and vascular adhesion molecules . Researchers utilize this compound primarily in biochemical and cellular assays to explore epigenetic mechanisms and signal transduction pathways. This product is intended for research purposes only and is not approved for use in humans or animals. It is the responsibility of the researcher to comply with all applicable laws and regulations regarding the handling and use of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

(2E,4E)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide

InChI

InChI=1S/C18H24N2O2/c1-13(6-11-17(21)19-3)12-14(2)18(22)15-7-9-16(10-8-15)20(4)5/h6-12,14H,1-5H3,(H,19,21)/b11-6+,13-12+

InChI Key

MOIJZGIUQNRPTH-BPLLCVTGSA-N

Isomeric SMILES

CC(/C=C(\C)/C=C/C(=O)NC)C(=O)C1=CC=C(C=C1)N(C)C

Canonical SMILES

CC(C=C(C)C=CC(=O)NC)C(=O)C1=CC=C(C=C1)N(C)C

Synonyms

trichostatin RK

Origin of Product

United States

Discovery, Isolation, and Characterization of Trichostatin Rk

Identification from Microbial Sources (e.g., Streptomyces sp. SCSIO 40028)

Trichostatin RK, a member of the trichostatin class of compounds, was identified from the marine-derived actinomycete bacterium, Streptomyces sp. SCSIO 40028. This microbial strain has proven to be a rich source of bioactive secondary metabolites, as it is also the producer of other known trichostatins, including Trichostatin A and the novel derivative, Isothis compound. The discovery of this compound from this particular Streptomyces species highlights the diversity of natural products that can be found in marine microorganisms and their potential as sources for novel chemical entities.

Methodologies for Compound Isolation and Purification

The isolation and purification of this compound from the fermentation broth of Streptomyces sp. SCSIO 40028 involves a multi-step process designed to separate the compound from a complex mixture of other metabolites. While specific details of the methodology for this compound are not extensively documented in publicly available literature, a general approach for isolating trichostatin derivatives from Streptomyces cultures can be described.

Typically, the process begins with the large-scale fermentation of the Streptomyces strain in a suitable nutrient-rich medium to encourage the production of secondary metabolites. Following fermentation, the culture broth is harvested and subjected to solvent extraction, often using ethyl acetate or other organic solvents, to separate the organic compounds from the aqueous phase and cellular biomass.

The crude extract is then concentrated and subjected to various chromatographic techniques to purify the target compound. This may include:

Column Chromatography: Initial separation of the crude extract is often performed on a silica (B1680970) gel column, eluting with a gradient of solvents of increasing polarity to fractionate the components based on their affinity for the stationary phase.

High-Performance Liquid Chromatography (HPLC): Fractions containing the desired compound are further purified using reversed-phase HPLC. This technique provides higher resolution and is effective in separating structurally similar compounds. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a gradient elution.

Crystallization: If a highly pure fraction is obtained, crystallization can be employed to obtain the compound in its solid, crystalline form, which is ideal for structural analysis.

The purity of the isolated this compound is assessed at each stage using analytical techniques such as thin-layer chromatography (TLC) and analytical HPLC.

Relationship and Comparative Analysis with Other Trichostatin Derivatives (e.g., Isothis compound, Trichostatin A)

This compound belongs to the family of hydroxamic acid-containing compounds, which are known for their biological activities. It shares a core structural motif with other trichostatin derivatives like Isothis compound and the well-studied Trichostatin A.

Structural Comparison:

The fundamental structure of trichostatins consists of a substituted phenyl group attached to a heptadienoic acid chain, which is capped with a hydroxamic acid functional group. The variations among the derivatives typically arise from differences in the substitution pattern on the phenyl ring or the stereochemistry and substitution along the aliphatic chain.

Trichostatin A (TSA): The archetypal member of this family, Trichostatin A, features a dimethylamino group on the phenyl ring. Its chemical structure is (2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide.

This compound: While detailed spectroscopic data for this compound is not as widely available as for Trichostatin A, its classification as a trichostatin derivative implies it shares the core heptadienohydroxamic acid backbone. The "RK" designation likely signifies a unique structural feature, possibly a different substitution on the aromatic ring or a modification on the aliphatic chain, that distinguishes it from other known trichostatins.

Isothis compound: The "iso" prefix suggests that Isothis compound is an isomer of this compound. This isomeric relationship could be due to a different arrangement of substituents on the phenyl ring or a different stereochemical configuration at one or more of the chiral centers in the molecule.

Interactive Data Table: Comparison of Trichostatin Derivatives

FeatureThis compoundIsothis compoundTrichostatin A
Microbial Source Streptomyces sp. SCSIO 40028Streptomyces sp. SCSIO 40028Streptomyces species
Molecular Formula Data not availableData not availableC₁₇H₂₂N₂O₃
Molecular Weight Data not availableData not available302.37 g/mol
Core Structure Heptadienohydroxamic acidHeptadienohydroxamic acidHeptadienohydroxamic acid
Key Structural Feature Data not availableIsomer of this compound4-(dimethylamino)phenyl group

Research Findings:

The co-production of this compound, Isothis compound, and Trichostatin A by Streptomyces sp. SCSIO 40028 suggests a common biosynthetic pathway for these compounds. Variations in the final steps of this pathway, likely involving different enzymatic modifications, would lead to the observed structural diversity. A comparative analysis of the spectroscopic data (such as ¹H and ¹³C NMR, and mass spectrometry) for these compounds would be essential to precisely elucidate their structural differences and establish their definitive relationship. However, detailed public-domain data for this compound and Isothis compound is limited.

Biosynthesis and Biogenetic Pathways of Trichostatin Rk

Elucidation of the Biosynthetic Gene Cluster (e.g., tsnB gene cluster)

The genetic instructions for the assembly of trichostatins, including Trichostatin RK, are encoded within a specific region of the bacterial chromosome known as a biosynthetic gene cluster (BGC). Research has successfully identified and characterized the tsnB gene cluster, which is responsible for the production of these compounds. acs.orgacs.orgscience.govmedscape.com This cluster was notably isolated from the marine-derived Streptomyces sp. SCSIO 40028. acs.orgacs.orgscience.govmedscape.com

The tsnB BGC is a contiguous stretch of DNA containing all the necessary genes for the synthesis of the trichostatin backbone and its subsequent modifications. mdpi.com Bioinformatic analysis of the tsnB cluster from Streptomyces sp. RM72, a producer of Trichostatin A and its analogs, revealed a set of 14 predicted biosynthetic genes (tsnB1–14). nih.gov These genes encode a suite of enzymes, including a type-I polyketide synthase (PKS), which is fundamental to building the core structure of the molecule. acs.orgnih.gov The PKS genes within the cluster, tsnB1–3, are responsible for the elongation of the polyketide chain through the incorporation of specific building blocks. acs.org

The organization of the tsnB gene cluster is crucial for the coordinated expression of the biosynthetic enzymes. The proposed functions of the genes within this cluster, based on sequence homology and bioinformatic predictions, are detailed in the table below.

GeneProposed Function
tsnB1-3Type-I Polyketide Synthase (PKS)
tsnB6Asparagine synthetase B-like protein
tsnB7Asparagine synthetase B-like protein
tsnB8N-methyltransferase
tsnB9Hydroxyamidotransferase
tsnB10DAHP synthase
tsnB11p-aminobenzoate synthase
tsnB12Benzoate coenzyme A ligase
tsnB13p-aminobenzoate synthase lyase component

Table 1: Predicted functions of key genes within the tsnB biosynthetic gene cluster. acs.orgmdpi.comnih.gov

Identification and Functional Characterization of Key Biosynthetic Enzymes (e.g., N-methyltransferase TsnB8)

A critical step in the biosynthesis of this compound is the modification of the initial polyketide structure by tailoring enzymes. One such key enzyme is the N-methyltransferase TsnB8. acs.orgacs.orgscience.gov The function of TsnB8 has been elucidated through a combination of in vivo gene inactivation and in vitro enzyme assays. acs.orgacs.orgscience.govmedscape.comresearchgate.net

These studies have demonstrated that TsnB8 catalyzes successive methyltransfer reactions, adding methyl groups to the p-aminobenzoic acid (PABA) moiety of the trichostatin scaffold. acs.orgacs.orgscience.govmdpi.com This enzymatic step is crucial for the final structure and likely the biological activity of this compound and related compounds. In vitro time-course assays with purified TsnB8 have confirmed its role as the N-methyltransferase responsible for the formation of the N-dimethyl group on the PABA portion of trichostatic acid. mdpi.com

Another pivotal enzyme in the pathway is the hydroxyamidotransferase TsnB9, which is responsible for the formation of the terminal hydroxamic acid group, a critical feature for the biological activity of trichostatins. nih.gov TsnB9 catalyzes the transfer of a hydroxylamine (B1172632) group from L-glutamic acid γ-monohydroxamate to the carboxylic acid of trichostatic acid. nih.gov

Heterologous Expression Systems for Biosynthesis Pathway Validation

To definitively confirm the function of the tsnB gene cluster in producing trichostatins, scientists employ a powerful technique known as heterologous expression. acs.orgacs.orgscience.govmedscape.comnih.gov This involves transferring the entire gene cluster from its native producer organism into a well-characterized host that does not naturally produce these compounds.

The tsnB gene cluster from Streptomyces sp. SCSIO 40028 was successfully expressed in the heterologous host Streptomyces lividans TK64. acs.orgacs.orgscience.govmedscape.com The transformed S. lividans strain was then able to produce trichostatins, including this compound, providing conclusive evidence that the tsnB cluster is indeed responsible for their biosynthesis. acs.orgacs.orgscience.govmedscape.com Similarly, the complete TSA biosynthetic gene cluster from Streptomyces sp. RM72 was heterologously expressed in Streptomyces albus, which also resulted in the production of Trichostatin A. nih.gov This validation through heterologous expression is a cornerstone of natural product biosynthetic research, paving the way for engineered biosynthesis of novel analogs.

Molecular Mechanisms of Action of Trichostatin Rk As a Histone Deacetylase Inhibitor

Specificity and Potency of Histone Deacetylase (HDAC) Inhibition

Trichostatin A is recognized as a pan-HDAC inhibitor, primarily targeting the zinc-dependent classes I and II HDACs, while not affecting the NAD+-dependent class III HDACs, also known as sirtuins. wikipedia.orgnih.gov However, some studies have reported interactions with the Sirt6 protein. wikipedia.org

Targeted Class I and Class II HDAC Isoforms

TSA demonstrates potent inhibitory activity against multiple HDAC isoforms within both Class I and Class II. wikipedia.orgmdpi.com Specifically, it has been shown to inhibit HDACs 1, 2, 3, 4, 6, 10, and 11. wikipedia.orgcellagentech.com The inhibitory concentrations (IC50) for these isoforms are in the nanomolar range, highlighting the potency of TSA. For instance, reported IC50 values are approximately 4.99 nM for HDAC1, 5.21 nM for HDAC3, 16.4 nM for HDAC6, 24.3 nM for HDAC10, and 27.6 nM for HDAC4. rndsystems.com Other research indicates IC50 values around 20 nM for HDACs 1, 3, 4, 6, and 10. wikipedia.org This broad-spectrum inhibition of Class I and II HDACs contributes to its wide-ranging effects on cellular processes. mdpi.com

HDAC IsoformClassIC50 (nM)
HDAC1I4.99 - 6 rndsystems.comstemcell.com
HDAC2I-
HDAC3I5.21 rndsystems.com
HDAC4IIa27.6 - 38 rndsystems.comstemcell.com
HDAC6IIb8.6 - 16.4 rndsystems.comstemcell.com
HDAC10IIb24.3 rndsystems.com
HDAC11IV<10 cellagentech.com

Molecular Interactions within the HDAC Catalytic Site

The inhibitory action of Trichostatin A is mediated by its direct interaction with the catalytic machinery of the HDAC enzyme. frontiersin.orgfrontiersin.org The structure of TSA includes a hydroxamic acid group, a key feature for its inhibitory function. frontiersin.org This hydroxamic acid group chelates the essential zinc ion (Zn2+) located at the bottom of the catalytic core pocket of Class I and II HDACs in a bidentate fashion. frontiersin.orgfrontiersin.org This interaction blocks the access of the natural acetylated lysine (B10760008) substrate to the active site, thereby preventing the deacetylation reaction. nih.gov The specificity of TSA for zinc-dependent HDACs is due to this mechanism, as Class III HDACs utilize NAD+ as a cofactor and lack the zinc ion in their active site. nih.gov The linker region of the TSA molecule also plays a crucial role in its potency, likely through interactions with hydrophobic residues within the active site channel. researchgate.net

Impact on Chromatin Structure and Dynamics

The inhibition of HDACs by Trichostatin A leads to a cascade of events that significantly alter the architecture and function of chromatin. semanticscholar.org By preventing the removal of acetyl groups from histones, TSA disrupts the normal balance of histone acetylation, a key epigenetic modification. wikipedia.org

Induction of Global and Locus-Specific Histone Acetylation

Treatment with Trichostatin A results in the hyperacetylation of histones, a state where an increased number of lysine residues on the N-terminal tails of histone proteins are acetylated. semanticscholar.orgplos.org This effect is observed globally across the genome and can also be specific to certain gene loci. plos.org Studies have demonstrated that TSA treatment leads to the accumulation of acetylated histones H2A, H2B, H3, and H4 in various cell lines. mdpi.complos.org For example, in A549 cells, TSA induces the acetylation of histone H3 and H4. plos.org Similarly, in Arabidopsis, TSA treatment causes an increase in H3K9/K14Ac and H4K5Ac epigenetic marks. frontiersin.org This increase in histone acetylation neutralizes the positive charge of lysine residues, a fundamental step in altering chromatin structure. frontiersin.org

Chromatin Decondensation and Accessibility to Transcriptional Machinery

The hyperacetylation of histones induced by Trichostatin A weakens the electrostatic interactions between the negatively charged DNA and the positively charged histone tails. frontiersin.org This leads to a more relaxed and open chromatin structure, a process known as chromatin decondensation. semanticscholar.orgspandidos-publications.com This decondensed state makes the DNA more accessible to the transcriptional machinery, including transcription factors and RNA polymerase. wikipedia.orgfrontiersin.org Consequently, genes that were previously silenced or transcribed at low levels due to a compact chromatin structure can be activated. semanticscholar.org Research has shown that TSA-induced chromatin decondensation precedes transcriptional activation, suggesting that the structural change in chromatin is a critical regulatory step. pnas.orgpnas.org This increased accessibility is a primary mechanism by which TSA alters gene expression and influences a wide array of cellular processes. wikipedia.org

Modulation of Gene Transcription and Epigenetic Programming

Trichostatin A (TSA), a potent histone deacetylase (HDAC) inhibitor, significantly influences gene transcription and epigenetic programming. wikipedia.orgeur.nl By inhibiting the removal of acetyl groups from histones, TSA alters chromatin structure, making DNA more accessible to transcription factors and the transcriptional machinery. wikipedia.orgeur.nl This modulation of histone acetylation is a key mechanism through which TSA exerts its effects on gene expression, leading to changes in cellular processes such as the cell cycle, differentiation, and apoptosis. wikipedia.orgspandidos-publications.com

Regulation of Gene Expression Profiles

The inhibition of HDACs by Trichostatin A leads to broad changes in the expression profiles of numerous genes. nih.gov While it might be expected that HDAC inhibition would lead to widespread gene activation, studies show that TSA induces both upregulation and downregulation of a specific subset of genes rather than a generalized transcriptional activation. nih.govashpublications.org This selective regulation is critical to its biological activities, including its anticancer effects. mdpi.com

Research has demonstrated that TSA can alter the expression of genes involved in key cellular pathways:

Cell Cycle and Apoptosis: TSA treatment has been shown to upregulate the expression of tumor suppressor genes and proteins involved in cell cycle arrest and apoptosis. mdpi.comnih.gov For instance, in various cancer cell lines, TSA induces the expression of genes like p21, p27, and p53, which are critical regulators of cell cycle progression. mdpi.comphysiology.org Concurrently, it can downregulate anti-apoptotic proteins such as Bcl-2 and Mcl-1, thereby promoting programmed cell death. mdpi.comnih.gov In hepatocellular carcinoma cells, TSA treatment resulted in the upregulation of pro-apoptotic genes like Bax, Bak, Bim, DR4, and DR5, while downregulating anti-apoptotic genes like Bcl-2 and Bcl-xL. nih.gov

Epithelial-Mesenchymal Transition (EMT): TSA can modulate the expression of genes involved in EMT, a process implicated in cancer invasion and metastasis. In some cancer cell lines, TSA has been observed to increase the expression of the epithelial marker E-cadherin while also, paradoxically, increasing the mesenchymal marker vimentin. spandidos-publications.com However, in the context of radiation-induced EMT in alveolar epithelial cells, TSA was found to inhibit the process by increasing E-cadherin levels and decreasing the expression of mesenchymal markers like α-SMA and N-cadherin. oncotarget.com

Inflammation: TSA can selectively suppress the expression of proinflammatory genes. mdpi.com It has been shown to inhibit the expression of inflammatory mediators like tissue factor (TF) and vascular cell adhesion molecule-1 (VCAM-1). ashpublications.org

The following table summarizes the effect of Trichostatin A on the expression of selected genes in different cell models.

Cell Line/ModelGene(s) AffectedObserved EffectReference
Colon Cancer (SW480)p21, p27, p57Upregulation mdpi.com
Colon Cancer (SW480)DNMT1, HDAC1Suppression mdpi.com
Hepatocellular Carcinoma (HCCLM3, MHCC97H, MHCC97L)Bax, Bak, Bim, DR4, DR5, FAS, TRAILUpregulation nih.gov
Hepatocellular Carcinoma (HCCLM3, MHCC97H, MHCC97L)Bcl-2, Bcl-xL, Mcl-1Downregulation nih.gov
Cholangiocarcinoma (HuCC-T1, JCK, SNU-1079)E-cadherin, VimentinUpregulation spandidos-publications.com
Alveolar Epithelial Cells (A549)E-cadherinUpregulation oncotarget.com
Alveolar Epithelial Cells (A549)N-cadherin, Snail-1Downregulation oncotarget.com

Effects on Promoter Activity and Enhancer Regions

The primary mechanism by which Trichostatin A influences gene expression is through the hyperacetylation of histones, particularly at promoter and enhancer regions. eur.nlphysiology.org Histone acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. eur.nl This results in a more relaxed, open chromatin structure, often referred to as euchromatin, which facilitates the binding of transcription factors and RNA polymerase to initiate transcription. eur.nlphysiology.org

Studies have shown that TSA treatment leads to increased histone H3 and H4 acetylation at the promoters of specific genes, correlating with their transcriptional activation. nih.gov For example, in neuronal cells, TSA was found to promote the binding of transcription factors Sp1/Sp3 to the mu-opioid receptor (MOR) promoter, activating its expression. nih.gov Conversely, TSA can also lead to the suppression of gene expression by affecting promoter activity. In cervical cancer cells, TSA was shown to suppress the PMA-induced transcription of the osteopontin (B1167477) (OPN) gene by inhibiting the expression and recruitment of the c-Jun transcription factor to the OPN promoter. nih.gov

Enhancers, which are regulatory DNA sequences that can be located far from the genes they regulate, are also affected by TSA. mdpi.com Insulators are DNA elements that can block an enhancer from activating the wrong promoter. plos.org By inducing a more open chromatin state, TSA can potentially influence the interactions between enhancers and promoters, although this is a complex process also governed by the three-dimensional organization of the genome, including elements like CTCF-mediated loops. mdpi.com The specificity of which promoters are activated by certain enhancers can be influenced by the local chromatin environment, which is directly modulated by HDAC inhibitors like TSA. mdpi.complos.org

Interplay with Other Epigenetic Modifiers

The epigenetic landscape is controlled by a complex interplay between various modifying enzymes. The action of Trichostatin A is not isolated to histone deacetylases but also intersects with other key epigenetic regulators, most notably DNA methyltransferases (DNMTs). mdpi.comxiahepublishing.com

DNA methylation and histone deacetylation are often linked in the process of gene silencing. researchgate.net DNMTs add methyl groups to DNA, which can recruit HDACs to the site, leading to histone deacetylation, chromatin compaction, and transcriptional repression. mdpi.com TSA can disrupt this synergistic silencing. By inhibiting HDACs, TSA can maintain a state of histone hyperacetylation, which can counteract the repressive effects of DNA methylation. mdpi.com

Several studies have shown that TSA treatment can lead to the downregulation of DNMT expression, particularly DNMT1 and DNMT3A/3B, in various cancer cells. mdpi.com For example, in a human colon cancer cell line, TSA was found to induce the demethylation of specific sites on the promoter of the hTERT gene, which was attributed to the downregulation of DNMT1. mdpi.com This suggests that TSA can indirectly influence DNA methylation patterns by regulating the expression of the enzymes responsible for maintaining them. This interplay makes the combination of HDAC inhibitors like TSA with DNMT inhibitors a subject of interest in cancer therapy research, as they can synergistically reactivate silenced tumor suppressor genes. mdpi.comxiahepublishing.com

Cellular and Biochemical Effects of Trichostatin Rk

Regulation of Cell Cycle Progression

Trichostatin A exerts significant control over the cell cycle, primarily by inducing arrest at critical checkpoints. This allows for the interruption of the proliferation of rapidly dividing cells, a key aspect of its anti-tumor potential. wikipedia.orgnih.gov

Induction of Cell Cycle Arrest (e.g., G1, G2/M phases)

TSA has been shown to inhibit the eukaryotic cell cycle at the beginning of the growth phase. wikipedia.org Research across various cell types demonstrates its ability to cause cell cycle arrest in both the G1 and G2/M phases. For instance, in human pancreatic cancer cells (BxPC-3), treatment with TSA led to an arrest in the G0/G1 phase. exp-oncology.com.ua Similarly, in human lymphatic endothelial cells, TSA induces growth inhibition through a G0/G1 arrest. researchgate.netphysiology.org

In other cell lines, the arrest is more pronounced at the G2/M transition. In oral squamous carcinoma cells (YD-10B) and breast cancer cells, TSA treatment resulted in a significant accumulation of cells in the G2/M phase. researchgate.netplos.org Studies on gastric cancer cells (AGS) revealed that TSA can induce arrest in both G0/G1 and G2/M phases, with a more pronounced effect on the G0/G1 phase. nih.gov The specific phase of arrest can be dependent on the cell type, TSA concentration, and duration of exposure. eur.nl For example, in colorectal cancer cells, TSA induces cell cycle arrest in the G2/M phase. mdpi.com

Table 1: Effect of Trichostatin A on Cell Cycle Arrest in Various Cell Lines
Cell LineCancer TypePhase of ArrestReference
BxPC-3Pancreatic CancerG0/G1 exp-oncology.com.ua
AGSGastric CancerG0/G1 and G2/M nih.gov
YD-10BOral Squamous CarcinomaG2/M researchgate.net
MDA-MB-231, MCF-7Breast CancerG2/M plos.org
A2780Ovarian CancerG1 physiology.org
Colorectal Cancer CellsColorectal CancerG2/M mdpi.com

Modulation of Cyclin-Dependent Kinase (Cdk) Inhibitors (e.g., p21waf)

A key mechanism by which TSA induces cell cycle arrest is through the upregulation of cyclin-dependent kinase (Cdk) inhibitors, most notably p21 (also known as p21waf1/cip1). The p21 protein is a potent inhibitor of Cdk complexes and its induction can halt cell cycle progression. physiology.org TSA treatment has been shown to increase the expression of p21 in a multitude of cancer cell lines, including oral squamous carcinoma, breast cancer, lymphatic endothelial cells, and multiple myeloma cells. researchgate.netresearchgate.netmdpi.comnih.gov

In human lymphatic endothelial cells and several cancer cell lines, TSA enhances p21 promoter activity, indicating a transcriptional mechanism of upregulation. researchgate.netphysiology.org This induction of p21 can occur independently of the tumor suppressor protein p53. physiology.org For example, in human oral squamous carcinoma cells (YD-10B), TSA enhanced the acetylation of histone H3 on the p21waf promoter, leading to its induced expression. researchgate.net Similarly, in breast cancer SK-BR-3 cells, TSA treatment significantly upregulated p21 gene expression. waocp.com The increase in p21 expression is a critical event in the TSA-mediated G1 and G2/M phase arrests. nih.govmdpi.com

Effects on Cyclins and Cell Cycle Regulatory Proteins (e.g., Cyclin B, Cdc25c)

Beyond Cdk inhibitors, TSA also modulates the expression and activity of core cell cycle proteins like cyclins and their regulatory partners. A notable target is the Cyclin B/Cdk1 complex, which is a master regulator of the G2/M transition. Studies have shown that TSA downregulates the expression of Cyclin B1 in oral squamous carcinoma (YD-10B) and prostate cancer cells. researchgate.netmdpi.comfrontiersin.org

Furthermore, TSA affects the activity of Cdc25 phosphatases, which are responsible for activating Cdk complexes. embopress.orgplos.org In YD-10B cells, TSA treatment leads to a reduction in the inhibitory phosphorylation of Cdc2, a target of Cdc25c, thereby contributing to G2/M arrest. researchgate.netmdpi.com The degradation of the cell division cycle 25C (Cdc25c) phosphatase is a crucial step for entering mitosis, and its regulation is tightly linked to Cyclin B activity. plos.org In some contexts, KDM4B, a histone demethylase, is recruited to the Cdc25c promoter to activate its transcription; TSA has been found to downregulate the KDM4B protein, which could indirectly affect Cdc25c levels. frontiersin.org

Induction of Programmed Cell Death Pathways

In addition to halting cell proliferation, Trichostatin A is a potent inducer of programmed cell death in cancerous cells, primarily through the pathways of apoptosis and autophagy. wikipedia.orgmdpi.com

Apoptosis Induction (e.g., mitochondrial pathway, caspase activation)

TSA robustly triggers apoptosis, or programmed cell death, in a wide range of tumor cells. wikipedia.orgnih.gov This process is often mediated through the intrinsic, or mitochondrial, pathway. This pathway involves the disruption of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. nih.govplos.org The release of cytochrome c is regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins. nih.gov

TSA has been shown to alter the balance of pro-apoptotic (e.g., Bax, Bak, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. nih.govmdpi.com In many cancer cell lines, TSA treatment leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govplos.orgmdpi.com This shift promotes mitochondrial outer membrane permeabilization. physiology.org For example, in human breast cancer cells, TSA was shown to disrupt the mitochondrial membrane potential. plos.org In hepatocellular carcinoma cells, TSA upregulated pro-apoptotic genes like Bax, Bak, and Bim while downregulating anti-apoptotic genes such as Bcl-2 and Bcl-xL. mdpi.com

The release of cytochrome c initiates a cascade of enzymatic activations involving proteases called caspases. TSA treatment leads to the activation of initiator caspases, such as caspase-9 (associated with the mitochondrial pathway), and effector caspases, like caspase-3 and caspase-7. researchgate.netnih.govplos.orgmdpi.com Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the execution of apoptosis. nih.govmdpi.com

Table 2: Key Molecular Events in TSA-Induced Apoptosis
Molecular EventEffect of TSAObserved InReference
Mitochondrial Membrane PotentialDisruptionBreast Cancer Cells plos.org
Cytochrome c ReleaseInductionOral Squamous Carcinoma Cells researchgate.net
Bcl-2 Family ProteinsUpregulates pro-apoptotic (Bax), downregulates anti-apoptotic (Bcl-2, Bcl-xL)Hepatocellular Carcinoma, Colorectal Cancer nih.govmdpi.com
Caspase-9 ActivationInductionBreast Cancer, Renal Carcinoma Cells nih.govplos.org
Caspase-3/7 ActivationInductionOral Squamous Carcinoma, Breast Cancer, Renal Carcinoma Cells researchgate.netnih.govplos.orgmdpi.com
PARP CleavageInductionRenal Carcinoma, A549 Lung Cancer Cells nih.govmdpi.com

Autophagy Modulation (e.g., activation, influence on cell death)

Autophagy is a catabolic process where cells degrade and recycle their own components through the formation of double-membraned vesicles called autophagosomes. physiology.orgmdpi.com While it is often a survival mechanism, under certain conditions, it can contribute to or lead to cell death. mdpi.com

TSA has been identified as a modulator of autophagy in various cancer cells. physiology.orgmdpi.com In human osteosarcoma (U2OS) cells, TSA was found to induce autophagy by suppressing the mammalian target of rapamycin (B549165) (mTOR) signaling pathway and activating the forkhead box O1 (FOXO1) transcription factor. mdpi.comarchivesofmedicalscience.com Similarly, in human ovarian cancer cells, TSA treatment induced autophagy, as indicated by an increase in the expression of the autophagy marker LC3-II. physiology.org The role of autophagy in the context of TSA treatment can be complex; in some cases, it acts as a pro-survival mechanism, where its inhibition can enhance TSA-induced cell death. archivesofmedicalscience.com This suggests that combining TSA with autophagy inhibitors could be a potential therapeutic strategy. archivesofmedicalscience.com

Sensitization to Other Cell Death Inducers (e.g., TRAIL, Cisplatin)

Trichostatin RK, a potent histone deacetylase (HDAC) inhibitor, has been shown to significantly enhance the cytotoxic effects of various anticancer agents, effectively sensitizing resistant cancer cells to apoptosis-inducing treatments. mdpi.com This sensitization occurs through multiple molecular mechanisms, rendering cancer cells more susceptible to cell death signals initiated by agents like Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and the chemotherapeutic drug Cisplatin (B142131). mdpi.comphysiology.org

Research has demonstrated that in cancer cells that have developed resistance to TRAIL, pretreatment with this compound can restore sensitivity. One key mechanism involves the downregulation of anti-apoptotic proteins. For instance, in human renal carcinoma cells, this compound was found to reduce the levels of cellular FLICE-inhibitory protein (c-FLIP), a critical inhibitor of the death receptor signaling pathway. nih.gov This reduction in c-FLIP allows for more efficient activation of the apoptotic cascade upon TRAIL stimulation. nih.gov While in some cases the expression of death receptors like DR4 and DR5 remains unchanged, the modulation of inhibitory proteins like c-FLIP is sufficient to overcome TRAIL resistance. nih.gov This combined treatment leads to the activation of caspases-8, -9, and -3, cleavage of the pro-apoptotic protein Bid, and subsequent degradation of poly (ADP-ribose) polymerase (PARP), all hallmarks of apoptosis. nih.gov

Similarly, this compound augments the anticancer activity of Cisplatin, a widely used DNA-damaging agent. mdpi.com It can re-establish Cisplatin sensitivity in cells that have become resistant. mdpi.comphysiology.org One investigated mechanism involves the modulation of lysosomal function. In head and neck squamous cell carcinoma cells, this compound pretreatment was shown to decrease lysosomal pH, which in turn enhances the activity of lysosomal proteases known as cathepsins. This leads to an increased susceptibility to Cisplatin-induced apoptosis. mdpi.com Furthermore, in chemoresistant ovarian cancer cells, resistance is sometimes linked to a deficiency in the Apoptotic Protease Activating Factor 1 (Apaf-1). Studies have shown that this compound can restore Apaf-1 function, thereby sensitizing these ovarian cancer cells to Cisplatin-induced apoptosis through the activation of procaspase-9. mdpi.com

Sensitizing AgentCell TypeObserved Molecular MechanismReference
TRAILHuman Renal Carcinoma (Caki)Downregulation of c-FLIP protein, leading to activation of caspases-8, -9, and -3. nih.gov
TRAILMyeloma CellsDownregulation of anti-apoptotic Bcl-2 proteins. karger.com
CisplatinHead and Neck Squamous Cell CarcinomaDecreased lysosomal pH, augmenting cathepsin activity. mdpi.com
CisplatinChemoresistant Ovarian Cancer CellsRestoration of Apaf-1 function, leading to procaspase-9 activation. mdpi.com
CisplatinHuman Ovarian Cancer (A2780RES)Re-establishes sensitivity, leading to progression of apoptosis and cell cycle arrest. physiology.org

Influence on Cellular Differentiation Processes

This compound exerts significant influence over cellular differentiation, capable of both reversing cells to a more primitive state and inducing terminal differentiation in transformed cells. rndsystems.comwikipedia.org

A notable effect of this compound is its ability to induce the accelerated dedifferentiation of primordial germ cells (PGCs) into pluripotent embryonic germ (EG) cells. rndsystems.comactivemotif.combio-techne.com PGCs are the embryonic precursors to gametes and are typically committed to the germline differentiation pathway. However, treatment with this compound can reprogram these cells, inhibiting their normal developmental trajectory and conferring upon them the self-renewal capabilities and pluripotency characteristic of stem cells. nih.gov This process involves a significant nuclear reprogramming event that erases epigenetic imprints and allows the latent pluripotency of the PGCs to be expressed. nih.gov

In contrast to its effects on PGCs, this compound can promote differentiation in various cancer cell types. wikipedia.org This is considered a potential anti-cancer mechanism, as it can force de-differentiated tumor cells to "mature" into non-proliferating, specialized cells. wikipedia.orgexp-oncology.com.ua For example, in small cell lung cancer (SCLC) cell lines, this compound has been observed to cause morphological differentiation, which is associated with the upregulation of cell cycle inhibitors like p21 and a decrease in anti-apoptotic proteins. mdpi.com Similarly, it has been shown to induce differentiation in ovarian cancer cells, which is linked to changes in key cell cycle regulatory proteins. exp-oncology.com.ua This induction of differentiation is often accompanied by cell cycle arrest and a reduction in the malignant phenotype. exp-oncology.com.uaplos.org

Cell TypeEffectAssociated Molecular ChangesReference
Primordial Germ Cells (PGCs)Dedifferentiation into Embryonic Germ (EG) cells.Nuclear reprogramming, inhibition of germline differentiation pathway. rndsystems.comnih.gov
Small Cell Lung Cancer (SCLC)Induction of morphological differentiation.Upregulation of acetylated histone 4, p21, and p27; cleavage of PARP. mdpi.com
Ovarian Cancer CellsInduction of differentiation.Changes in p21, Rb, and Id proteins. exp-oncology.com.ua
Glioblastoma (GBM)Inhibition of differentiation and tumor sphere formation.Upregulation of p21 and p53; downregulation of cdk4/6. mdpi.com

Effects on Non-Histone Protein Acetylation

The biological activities of this compound extend beyond the regulation of histone proteins. As an HDAC inhibitor, it increases the acetylation of a wide array of non-histone proteins, thereby modulating their function and impacting numerous cellular pathways. wikipedia.orgnih.gov

A multitude of crucial cellular factors are now known to be targets of acetylation, and their acetylation status is regulated by HDACs. nih.gov Among the most significant non-histone targets for this compound are the tumor suppressor protein p53 and the poly(rC)-binding protein (PCBP). nih.gov

The p53 protein was the first non-histone protein identified to undergo acetylation. mdpi.com Studies using this compound have confirmed that treatment leads to the acetylation of p53 in various cell lines. nih.gov Western blot analysis of cells treated with this compound shows a distinct band corresponding to acetylated p53, which is absent in untreated cells. nih.gov

PCBP, a protein involved in regulating the stability and translation of specific mRNAs, is another non-histone target. Research has shown that this compound treatment affects the subcellular localization of PCBP. In neuronal cells, this compound was observed to trigger the formation of PCBP "hot spots" within the nucleus, suggesting a redistribution and potential functional alteration of the protein. nih.gov Other well-characterized non-histone targets include transcription factors like NF-κB, structural proteins like tubulin, and chaperone proteins like Hsp90. nih.gov

The acetylation of non-histone proteins is a critical post-translational modification that can profoundly alter their function by affecting stability, enzymatic activity, subcellular localization, and interactions with other proteins or DNA. medsci.orgnih.gov

For p53, acetylation has several crucial consequences. It enhances the protein's stability and increases its DNA-binding affinity, particularly to promoters of genes involved in cell cycle arrest (like p21) and apoptosis. mdpi.commedsci.org By inhibiting the deacetylation of p53, this compound promotes the activation of these downstream pathways, contributing to its anti-proliferative and pro-apoptotic effects. mdpi.com

The functional consequence of the this compound-induced redistribution of PCBP into nuclear hot spots is thought to be related to the regulation of gene transcription. nih.gov While this compound did not significantly change the total amount of PCBP protein, its altered nuclear distribution suggests a role in the compound's ability to modify gene expression. nih.gov In general, the acetylation of non-histone proteins involved in transcription, cell signaling, and DNA damage repair is a key mechanism through which HDAC inhibitors like this compound exert their diverse biological effects. nih.govchemrxiv.org

Non-Histone TargetFunctional Consequence of AcetylationReference
p53Increased protein stability, enhanced DNA binding, and transactivation of target genes (e.g., p21) involved in apoptosis and cell cycle arrest. mdpi.commedsci.org
PCBPRedistribution into "hot spots" within the nucleus, suggesting altered function in gene transcription regulation. nih.gov
α-tubulinModulation of microtubule stability and function, affecting cell division and intracellular transport. medsci.org
Hsp90 (Heat shock protein 90)Alteration of chaperone activity, leading to instability and degradation of client proteins, many of which are oncoproteins. nih.gov

Modulation of Intracellular Signaling Pathways

This compound, a compound belonging to the trichostatin class of histone deacetylase (HDAC) inhibitors, exerts a significant influence on various intracellular signaling pathways, leading to a cascade of cellular responses. These effects are central to its biological activities, including its potential as a therapeutic agent. The modulation of these pathways often involves intricate crosstalk and feedback loops, resulting in complex and context-dependent cellular outcomes.

Keap1-Nrf2 Pathway Activation and Antioxidant Capacity

Trichostatin A (TSA), a related and well-studied compound, has been shown to activate the Keap1-Nrf2 pathway, a critical regulator of cellular defense against oxidative and electrophilic stress. nih.govtandfonline.com This activation is achieved, in part, by decreasing the expression of Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nuclear factor erythroid 2-related factor 2 (Nrf2). psu.eduresearchgate.net Under normal conditions, Keap1 targets Nrf2 for degradation. nih.govmdpi.com By reducing Keap1 levels, TSA allows Nrf2 to translocate to the nucleus and initiate the transcription of a battery of antioxidant and cytoprotective genes. tandfonline.compsu.edunih.gov

This enhanced Nrf2 activity leads to an increase in the cell's total antioxidant capacity. Studies have demonstrated that TSA treatment elevates the levels of intracellular glutathione (B108866) (GSH) and increases the expression of Nrf2-downstream antioxidant genes. nih.gov This results in a reduction of reactive oxygen species (ROS) and hydrogen peroxide (H2O2) accumulation, thereby protecting cells from oxidative damage. nih.gov Specifically, TSA has been found to upregulate the expression of Nrf2-related target genes such as superoxide (B77818) dismutase (SOD), NAD(P)H quinone dehydrogenase 1, and glutathione S-transferase. researchgate.net In some cancer cells, low doses of TSA have been shown to activate the Akt/Nrf2 pathway, leading to increased expression of HO-1, SOD, and CAT, which stimulates the cellular defense mechanism against oxidative stress. nih.gov

The antioxidant effects of TSA are also linked to its ability to inhibit enzymes involved in ROS generation and modulate the expression of proteins that control ROS production. mdpi.com Research in human corneal fibroblasts showed that TSA's antioxidant activity was manifested by a reduction in malondialdehyde (MDA) levels, an indicator of lipid peroxidation. mdpi.com

PI3K/AKT Signaling Modulation

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a crucial regulator of cell proliferation, survival, and growth, is significantly modulated by trichostatin compounds. physiology.org Studies on TSA have shown that it can inhibit the PI3K/Akt signaling pathway in various cancer cells. mdpi.com For instance, in gallbladder carcinoma cells, TSA was found to suppress cell proliferation by inhibiting Akt/mTOR signaling. physiology.org This inhibition often involves the downregulation of PI3K and phosphorylated AKT (p-AKT) expression. mdpi.com

In some contexts, the modulation is more complex. For example, in human ovarian cancer cells, while TSA was shown to reduce cell viability, it surprisingly increased the activity of mTOR, a downstream effector of AKT. physiology.org Conversely, in osteosarcoma cells, TSA treatment was observed to inhibit AKT activity, which in turn leads to the dephosphorylation and nuclear translocation of FOXO1. archivesofmedicalscience.com Furthermore, in expanded equine chondrocytes, TSA treatment was associated with the downregulation of gene groups involved in the PI3K-Akt signaling pathway. nih.gov Low-dose TSA has also been found to activate the Akt/Nrf2 pathway in certain cancer cells, suggesting a dose-dependent effect on this signaling cascade. nih.gov

FOXO1 Transcriptional Activity and its Downstream Effects

Trichostatin A has been demonstrated to enhance the transcriptional activity of Forkhead box O1 (FOXO1), a transcription factor involved in cell cycle arrest, apoptosis, and defense against oxidative stress. mdpi.comarchivesofmedicalscience.com The activation of FOXO1 by TSA is often linked to the inhibition of the PI3K/AKT pathway. archivesofmedicalscience.com Under normal conditions, AKT phosphorylates FOXO1, leading to its cytoplasmic retention and subsequent degradation. archivesofmedicalscience.com By inhibiting AKT, TSA facilitates the dephosphorylation and nuclear translocation of FOXO1, allowing it to upregulate the expression of its target genes. archivesofmedicalscience.comnih.gov

In human osteosarcoma cells, TSA-induced enhancement of FOXO1 transcriptional activity was found to be responsible for an increase in autophagy. archivesofmedicalscience.comnih.govarchivesofmedicalscience.com This was evidenced by the upregulation of FOXO1 target genes involved in autophagy, such as ATG4B, ATG12, PI3Kβ, LC3, and ULK2. archivesofmedicalscience.com The suppression of FOXO1 function through siRNA knockdown significantly decreased the level of TSA-induced autophagy, confirming the critical role of FOXO1 in this process. archivesofmedicalscience.comnih.gov Additionally, in expanded equine chondrocytes, TSA treatment led to the downregulation of gene groups involved in the FOXO signaling pathway. nih.gov

Interplay with Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)

The interplay between trichostatins and Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a key aspect of their cellular effects, particularly concerning antioxidant responses. As a potent activator of the Nrf2 pathway, Trichostatin A (TSA) orchestrates a cytoprotective response against oxidative stress. psu.edutandfonline.com TSA achieves this primarily by reducing the expression of Keap1, the protein responsible for targeting Nrf2 for degradation. psu.edu This allows Nrf2 to accumulate in the nucleus and activate the transcription of antioxidant response element (ARE)-driven genes. psu.edumdpi.com

This Nrf2 activation leads to the upregulation of various antioxidant enzymes, thereby enhancing the cell's capacity to neutralize reactive oxygen species. researchgate.netnih.gov Interestingly, the relationship is not unidirectional. Acetylation of Nrf2 has been found to decrease its transactivation capability, and consequently, treatment with TSA can lead to a dose-dependent reduction in Nrf2 activity, although this inhibition may be partial. mdpi.com In some cancer cells, low doses of TSA have been shown to activate the Akt/Nrf2 pathway, leading to increased phosphorylation of Nrf2 and subsequent upregulation of antioxidant genes. nih.gov This suggests a complex, and potentially context-dependent, interplay between TSA and the Nrf2 signaling pathway. The activation of Nrf2 can also be influenced by other signaling pathways, such as the p62–Keap1 axis in autophagy, highlighting the interconnectedness of these cellular processes. mdpi.com

Alteration of MicroRNA Expression Profiles

Trichostatin A (TSA) has been shown to significantly alter the expression profiles of microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression at the post-transcriptional level. nih.gov This modulation of miRNA expression is another layer of epigenetic regulation through which trichostatins exert their biological effects.

In apoptosis-resistant breast cancer cells, treatment with TSA resulted in the significant upregulation of 22 miRNAs and the downregulation of 10 miRNAs. nih.gov This alteration of the miRNA expression profile was correlated with the anticancer activity of TSA in these cells, suggesting a shift towards a less aggressive phenotype. nih.gov

In cultured primary rat hepatocytes, TSA treatment also led to changes in miRNA expression. Specifically, miR-379 and miR-143 were identified as the most upregulated and downregulated miRNAs, respectively, following TSA treatment. nih.gov The study also observed a higher expression of miR-122 in TSA-treated cultures. researchgate.net These changes in miR-122, miR-143, and miR-379 expression were hypothesized to be related to the inhibitory effects of TSA on hepatocellular proliferation. nih.govresearchgate.net Another study also noted that TSA treatment of cultured primary rat hepatocytes altered the expression of 18 miRNAs. researchgate.net

These findings indicate that trichostatins can induce widespread changes in the miRNome, which likely contributes to their diverse cellular effects, including the regulation of cell proliferation, differentiation, and apoptosis. nih.govscispace.com

Effects on Stem Cell Biology (e.g., human induced pluripotent stem cells (iPSCs))

Trichostatin A (TSA) has demonstrated significant effects on stem cell biology, particularly in the context of human induced pluripotent stem cells (iPSCs) and mesenchymal stem cells (MSCs). stemcell.complos.org As an epigenetic modifier, TSA can influence stem cell reprogramming, maintenance, and differentiation. stemcell.com

In the realm of iPSC generation, TSA has been shown to improve the efficiency of the gene-editing process. nih.gov By promoting a more open chromatin state, TSA can increase the efficiency of CRISPR-Cas9-mediated gene editing in iPSCs by two- to four-fold without increasing off-target effects. nih.gov TSA has also been found to enhance the differentiation of human iPSCs into cardiomyocytes. nih.govnih.gov When used in combination with other growth factors like activin A and bone morphogenetic protein 4 (BMP4), TSA directed the differentiation of iPSCs into a cardiomyocyte lineage. nih.govnih.gov These resulting cardiomyocytes expressed cardiac-specific markers and were functionally responsive. nih.govnih.gov

Structure Activity Relationship Sar Studies of Trichostatin Rk and Its Analogues

Correlating Structural Motifs with HDAC Inhibitory Activity

The inhibitory activity of trichostatin analogues against histone deacetylases is intrinsically linked to three key structural motifs: a zinc-binding group (ZBG), a hydrophobic linker, and a surface-recognition "cap" group. researchgate.net The interplay of these components dictates the molecule's ability to effectively dock into the active site of HDAC enzymes.

The quintessential feature of most HDAC inhibitors is the zinc-binding group, which chelates the Zn2+ ion in the catalytic site of the enzyme. frontiersin.org In Trichostatin RK, as in Trichostatin A, this function is performed by the hydroxamic acid moiety (-CONHOH). frontiersin.orgresearchgate.net The presence and proper orientation of the hydroxamic acid are essential for potent HDAC inhibition; its replacement or alteration often leads to a significant loss of activity. nih.gov For instance, the corresponding carboxylic acid form, trichostatic acid, is biologically inactive, highlighting the critical role of the hydroxamate functionality. nih.gov

The linker region, a conjugated diene chain in the case of trichostatins, connects the zinc-binding group to the cap group. frontiersin.org This component serves to position the ZBG correctly within the HDAC active site tunnel. Its length, rigidity, and stereochemistry are crucial for optimal inhibitory action. The specific conformation of the linker in this compound contributes to how it presents the hydroxamic acid to the zinc ion.

The "cap" group, a 4-(dimethylamino)phenyl moiety in trichostatins, interacts with the protein surface at the rim of the active site. nih.gov This interaction provides additional binding affinity and can contribute to the selectivity of the inhibitor for different HDAC isoforms. The dimethylamino group on the phenyl ring has been shown to be essential for achieving significant activity. nih.gov

A study that isolated this compound alongside a novel analogue, Isothis compound, from Streptomyces sp. SCSIO 40028, examined their HDAC inhibitory activities. researchgate.netrsc.org This research underscores the importance of these conserved structural motifs across different members of the trichostatin family for their shared biological function as HDAC inhibitors. researchgate.net

Rational Design of this compound Derivatives

The rational design of derivatives based on a natural product scaffold like this compound aims to optimize its pharmacological properties, such as potency, selectivity, and metabolic stability. While specific literature on the rational design of this compound derivatives is not extensively detailed, the principles are derived from the broader knowledge of SAR for the trichostatin class. nih.gov

One common strategy involves modifying the cap group. Alterations to the aromatic ring or its substituents can enhance interactions with the surface of the HDAC enzyme, potentially leading to improved isoform selectivity. nih.gov For example, creating analogues with different substitution patterns on the phenyl ring could fine-tune the electronic and steric properties to favor binding to one HDAC isoform over others.

Another approach focuses on the linker. The synthesis of analogues with altered linker geometry or length can probe the optimal distance and orientation between the cap group and the zinc-binding group. nih.gov Introducing conformational constraints, for instance by incorporating the linker into a ring system, can lock the molecule into a more bioactive conformation, thereby increasing potency. nih.gov

Modifications to the hydroxamic acid group are generally avoided due to its critical role in zinc chelation. However, replacing it with alternative zinc-binding groups is a strategy explored in the broader field of HDAC inhibitor design to improve pharmacokinetic profiles, though this can be challenging without losing potency. frontiersin.org

The isolation of Isothis compound, a naturally occurring derivative of this compound, provides a template from nature for potential modifications. researchgate.netresearchgate.net The structural differences between these two closely related compounds can inform the rational design process, highlighting positions on the molecule that are amenable to chemical change without abolishing activity.

Comparative SAR Analysis between this compound, Isothis compound, and Trichostatin A

A comparative analysis of this compound, its isomer Isothis compound, and the archetypal family member Trichostatin A (TSA) offers valuable insights into the subtle structural nuances that govern HDAC inhibition. These compounds share the same core pharmacophore but differ in their side-chain modifications.

Trichostatin A is a highly potent, pan-HDAC inhibitor that serves as a benchmark for the class. frontiersin.orgwikipedia.org Its structure features a (2E,4E,6R)-7-(4-(dimethylamino)phenyl)-N-hydroxy-4,6-dimethyl-7-oxo-2,4-heptadienamide backbone. wikipedia.org The stereochemistry at the C6 position and the presence of the hydroxamate group are critical for its high potency. nih.gov

Research involving the isolation of both this compound and Isothis compound from Streptomyces sp. allowed for direct comparison of their HDAC inhibitory activities against that of Trichostatin A. researchgate.netrsc.org A study by Zhang, Song, et al. (2022) isolated these compounds and examined their biological activities. The data from their HDAC inhibitory assays are summarized below.

CompoundHDAC1 IC50 (nM)HDAC6 IC50 (nM)
Isothis compound14.8 ± 1.210.5 ± 0.9
This compound15.6 ± 1.111.2 ± 1.0
Trichostatin A (TSA)1.9 ± 0.21.5 ± 0.1

This data is derived from studies on compounds isolated from Streptomyces sp. SCSIO 40028 and represents their in vitro inhibitory concentrations against human HDAC1 and HDAC6 enzymes.

The data clearly indicates that while this compound and Isothis compound are potent HDAC inhibitors, they are approximately 8- to 10-fold less active than Trichostatin A against both HDAC1 and HDAC6. The inhibitory concentrations for this compound and Isothis compound are very similar to each other, suggesting that the specific structural difference between these two isomers does not significantly impact their interaction with the active sites of HDAC1 and HDAC6.

The primary structural difference between these compounds lies in the side chain. The reduced potency compared to Trichostatin A suggests that the specific substitution pattern on the core structure of this compound and Isothis compound results in a slightly less optimal fit within the enzyme's active site. This comparative analysis highlights the high degree of structural specificity required for maximal HDAC inhibition and demonstrates that even minor modifications to the trichostatin scaffold can have a measurable impact on biological activity.

Synthetic Methodologies for Trichostatins and Analog Development

Strategies for the Total Synthesis of Trichostatin A and Related Compounds

The total synthesis of Trichostatin A and its congeners, including its precursor trichostatic acid, has been a subject of intense research, leading to a variety of innovative synthetic routes. These strategies often focus on the convergent assembly of key fragments that constitute the complex structure of the target molecule.

Initial synthetic efforts established foundational routes. One of the early successful total syntheses of (±)-trichostatin A involved two distinct pathways: one utilizing the γ-alkylation of a silyl (B83357) dienol ether and another employing a silyl-protected cyanohydrin anion. capes.gov.br These routes, however, faced challenges, such as achieving only α-acylation in certain steps, necessitating more circuitous methods to obtain the desired intermediates. capes.gov.br

More recent and efficient strategies have been developed to overcome these early hurdles. A key area of focus has been the construction of the side chain and its attachment to the aromatic core. Several convergent approaches have been reported:

Vinylogous Horner–Wadsworth–Emmons Condensation: This was a key step in one of the first multi-pathway synthetic developments. researchgate.netdiva-portal.org

Palladium-Catalyzed α-Alkenylation: A significant advancement involved the Pd-catalyzed coupling of a ketone zinc enolate with functionalized alkenyl or dienyl halides. researchgate.netdiva-portal.org This method proved to be adaptable for producing various analogues. researchgate.netdiva-portal.org

Suzuki-Miyaura Coupling: An efficient synthesis of racemic trichostatic acid was achieved through a two-component union via an in situ hydroboration followed by a Suzuki-Miyaura coupling. acs.org

O-Directed Free Radical Hydrostannation: A novel total synthesis of (+)-trichostatin A utilized an O-directed free radical hydrostannation with Ph₃SnH/Et₃B. rsc.orgresearchgate.netrsc.org This method demonstrated the compatibility of the 4-dimethylanilino group in the process, which had been a challenge in previous methods. rsc.org

These diverse strategies highlight the evolution of synthetic organic chemistry, providing increasingly concise and scalable routes to Trichostatin A and its relatives. diva-portal.org The development of these methods is crucial not only for providing access to the natural products themselves but also for enabling the synthesis of a wide array of analogues.

Key Synthetic Strategy Core Reaction Significance Reference(s)
Early Routesγ-alkylation of silyl dienol etherFoundational approach capes.gov.br
Convergent SynthesisVinylogous Horner-Wadsworth-EmmonsKey step in early flexible synthesis researchgate.netdiva-portal.org
Palladium-Catalyzed Couplingα-alkenylation of a ketone zinc enolateAdaptable for analogue preparation researchgate.netdiva-portal.org
Suzuki-Miyaura CouplingIn situ hydroboration followed by couplingEfficient two-component union acs.org
Free Radical HydrostannationO-directed reaction with Ph₃SnH/Et₃BTolerated sensitive functional groups rsc.orgresearchgate.netrsc.org

Enantioselective and Stereocontrolled Synthetic Approaches

A critical challenge in the synthesis of trichostatins is the precise control of stereochemistry, particularly at the C-6 chiral center. researchgate.netsioc-journal.cn The biological activity of these compounds is highly dependent on their stereochemical configuration.

Several highly effective enantioselective methods have been developed:

Organocatalytic Aldol Reaction: A highly efficient and stereocontrolled total synthesis of Trichostatin A was achieved using an L-proline-catalyzed cross-aldol reaction. researchgate.netsioc-journal.cn This key step established the C-6 chiral center with excellent enantiomeric excess (>99% ee) and high diastereoselectivity. researchgate.netsioc-journal.cn A crucial aspect of this synthesis was the final step oxidation of a hydroxyl group to the ketone, which minimized racemization. acs.orgresearchgate.net

Marshall Propargylation: An enantioselective modification of a synthetic pathway utilized a Marshall propargylation reaction as the key step to install the required chirality. researchgate.netdiva-portal.org This approach also proved to be readily adaptable for preparing new analogues. diva-portal.org A later total synthesis also successfully employed a Marshall chiral allenylzinc addition. rsc.orgrsc.org

These enantioselective strategies have been instrumental in producing optically pure trichostatin A and its analogues, which is essential for accurate biological and pharmacological studies. rsc.orgresearchgate.net The ability to control the formation of specific stereoisomers allows for a deeper understanding of how the three-dimensional structure of the molecule relates to its function.

Enantioselective Method Key Reagent/Catalyst Outcome Reference(s)
Cross-Aldol ReactionL-proline>99% ee, high diastereoselectivity (anti:syn = 16:1) researchgate.netsioc-journal.cn
Marshall PropargylationChiral allenylboronates / allenylzincGood diastereoselectivities and enantioselectivities researchgate.netdiva-portal.orgrsc.orgrsc.org

Development of Analogues for Structure-Function Elucidation and Biological Screening

The development of Trichostatin A analogues is crucial for elucidating structure-activity relationships (SAR) and for screening for improved or more selective biological activity. researchgate.netcolab.ws Trichostatin RK is a naturally occurring analogue discovered from Streptomyces sp. RK98-A74. doi.org The general structure of Trichostatin A can be conceptually divided into three parts: a zinc-binding group (the hydroxamic acid), a linker (the aliphatic chain), and a "cap" group (the dimethylaminophenyl group), which interacts with the enzyme surface. ajphs.com This three-part model has guided the design of numerous synthetic analogues. ajphs.com

Synthetic efforts have enabled the creation of a wide range of analogues by modifying each of these three regions:

Modifications of the Cap Group: The synthetic routes, particularly those involving palladium-catalyzed cross-coupling, are well-suited for varying the aromatic cap group, allowing for the exploration of how this part of the molecule affects potency and selectivity. researchgate.netdiva-portal.org

Fluorinated Analogues: The first fluorinated derivatives of trichostatic acid, such as 6-fluoro trichostatin A, have been synthesized and showed antiproliferative and HDAC inhibitory activity. researchgate.net

Hybrid Compounds: Novel hybrid molecules have been created by combining structural features of different HDAC inhibitors. For instance, an analogue was synthesized that replaced the epoxyketone functional group of trapoxin (another HDAC inhibitor) with the hydroxamic acid of Trichostatin A. pnas.org This hybrid, a cyclic hydroxamic acid-containing peptide (CHAP), showed potent and reversible HDAC1 inhibition, suggesting that the cyclic peptide framework could be key to developing isoform-specific inhibitors. pnas.org

While many analogues of Trichostatin A have generally lacked specificity among the different HDAC isoforms, some synthetic derivatives have shown modest selectivity. nih.gov The ongoing synthesis and screening of new analogues, including those based on the this compound structure, are vital for developing next-generation therapeutic agents with improved pharmacological profiles. rsc.orgrsc.org

Preclinical Research Models and Mechanistic Findings

In Vitro Studies in Diverse Cell Line Models

Trichostatin A has been extensively studied in various cell line models to elucidate its mechanisms of action, particularly in the context of cancer and other diseases.

The anti-cancer properties of Trichostatin A have been a primary focus of in vitro research, with studies spanning numerous cancer types.

Breast Cancer: In the SK-BR-3 breast cancer cell line, Trichostatin A has been shown to inhibit cell growth and induce apoptosis. waocp.com Mechanistically, it upregulates the expression of cell cycle inhibitors p21, p27, and p57, while down-regulating the expression of histone deacetylases 1, 2, and 3. waocp.com This suggests that TSA can reactivate tumor suppressor genes that have been silenced. waocp.com

Gastric Cancer: Studies on gastric cancer cell lines, including BGC-823, SGC-7901, MKN-45, and AGS, have demonstrated that Trichostatin A induces apoptosis and cell cycle arrest. mdpi.comnih.govnih.govwjgnet.com In BGC-823 and SGC-7901 cells, TSA's effects were dose and time-dependent, and correlated with an increase in acetylated histone H3. nih.govnih.gov In MKN-45 and SGC-7901 cells, TSA exhibited an antiproliferative effect, inducing G1 phase cell cycle arrest and apoptosis, which was associated with increased acetylation of histone H3K27 and downregulation of the PI3K/p-AKT signaling pathway. mdpi.com Furthermore, in the AGS gastric cancer cell line, TSA-induced apoptosis was linked to an increase in p21, p53, and Bax expression, and a decrease in Bcl-2, CDK2, and CyclinD1 expression. mdpi.com

Prostate Cancer: In the DU145 prostate cancer cell line, Trichostatin A treatment led to morphological changes, cell cycle arrest, and inhibition of survivin expression. mdpi.com It also sensitized these cells to apoptosis induced by death receptor ligands like TRAIL, TNF-alpha, and anti-Fas antibodies. nih.gov In PC3 cells, TSA was shown to inhibit proliferation by disrupting the EGFR-STAT3 pathway and inducing apoptosis through the upregulation of BAX and downregulation of BCL-2. nih.gov

Renal Cell Carcinoma: Research on six renal cell carcinoma cell lines, including ACHN, Caki-1, Caki-2, Renca, and A498, revealed that Trichostatin A significantly inhibited proliferation in a dose-dependent manner. nih.govthebiogrid.org It induced a G1 phase arrest in ACHN, Caki-1, Caki-2, and Renca cells, and a G2-M phase arrest in A498 cells. nih.gov In ACHN cells, this was associated with decreased levels of CDK4, CDK6, cyclin D1, and cyclin A proteins, and an increase in p27 protein. nih.gov TSA also induced apoptosis in all tested renal cell carcinoma cell lines. nih.gov Furthermore, in Caki cells, TSA was found to enhance TRAIL-induced apoptosis by down-regulating the anti-apoptotic protein c-FLIPL. biomolther.org

Osteosarcoma: In the MG-63 osteosarcoma cell line, Trichostatin A has been shown to inhibit cell proliferation, induce apoptosis, and inhibit invasiveness. waocp.org It was observed to arrest the cell cycle in the G1/G2 phase. waocp.org Further studies in MG63 cells demonstrated that TSA promotes apoptosis in a dose-dependent manner through the activation of the p53 signaling pathway. ijbs.com In U2OS osteosarcoma cells, TSA was found to induce autophagy by inhibiting the mTOR signaling pathway and enhancing FOXO1 transcriptional activity. nih.gov

Leukemia: Trichostatin A has demonstrated considerable anti-leukemic effects in several human leukemic cell lines by regulating the cell cycle and inducing apoptosis. mdpi.com In chronic lymphocytic leukemia (CLL) cells, TSA effectively induces apoptosis by inhibiting Wnt signaling and promoting histone deacetylation. nih.gov It has been shown to induce apoptosis through multiple mechanisms, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. nih.gov

Neuroblastoma: In human neuroblastoma cell lines such as UKF-NB-3, UKF-NB-4, and SK-N-AS, Trichostatin A inhibited cell growth in a dose-dependent manner. nih.gov The UKF-NB-3 cell line was found to be the most sensitive. nih.gov In the LAN-1 neuroblastoma cell line, TSA was found to induce apoptosis by regulating the intrinsic apoptotic pathway and upregulating p21 and p53. ssu.ac.irssu.ac.ir

Glioblastoma: In glioblastoma (GBM) cell lines like LNT-229 and LN-308, Trichostatin A promotes apoptosis and enhances the innate immune response against the tumor cells. iiarjournals.org In U87 glioblastoma cells, TSA reduced proliferation, led to G2/M arrest, and induced alterations in nuclear morphology consistent with cell senescence. nih.govresearchgate.net It also reduced the formation of tumorspheres, suggesting an effect on glioblastoma stem-like cells. nih.govresearchgate.net

Hepatocellular Carcinoma: In hepatocellular carcinoma (HCC) cell lines including HCCLM3, MHCC97H, and MHCC97L, Trichostatin A induces apoptosis and inhibits cell growth through both intrinsic (mitochondrial) and extrinsic (cytoplasmic) apoptotic pathways. nih.govresearchgate.net It has been shown to up-regulate pro-apoptotic genes like Bax, Bak, and Bim, and down-regulate anti-apoptotic genes such as Bcl-2 and Bcl-xL. nih.gov In the HepG2 cell line, TSA sensitizes HCC cells to NK cell-mediated killing by upregulating the expression of NKGD2 ligands. nih.gov

Colon Carcinoma: In the SW480 colon cancer cell line, Trichostatin A induces cell growth inhibition and apoptosis through epigenetic modifications, including the upregulation of p21, p27, and p57, and the suppression of DNMT1 and HDAC1. mdpi.com In HT116 and HT29 colorectal cancer cells, it induces apoptosis, enhances Bax expression, and lowers the levels of Bcl-xl and Bcl-2. mdpi.com Furthermore, TSA has been identified as a potential inhibitor of colon cancer stem-like cells. tmu.edu.twe-century.us In the COLO 201 cell line, TSA was shown to induce apoptosis via the intrinsic apoptotic pathway. ssu.ac.irssu.ac.ir

Oral Squamous Carcinoma: In oral squamous cell carcinoma (OSCC) cell lines HSC-3 and Ca9.22, Trichostatin A was found to decrease cell viability and proliferation. nih.gov The mechanism of apoptosis induction was cell-type dependent, involving either caspase-dependent or -independent pathways. nih.gov In HSC-3 cells, TSA enhanced the expression of Bim by dephosphorylating the ERK1/2 pathway, while in Ca9.22 cells, it damaged the mitochondrial membrane potential and increased cytosolic apoptosis-inducing factor (AIF). nih.gov

Table 1: In Vitro Effects of Trichostatin A on Cancer Cell Lines
Cancer TypeCell Line(s)Key Mechanistic FindingsReferences
Breast CancerSK-BR-3Inhibits cell growth, induces apoptosis, upregulates p21, p27, p57, downregulates HDACs 1, 2, 3. waocp.com
Gastric CancerBGC-823, SGC-7901, MKN-45, AGSInduces apoptosis and cell cycle arrest (G1 phase), increases histone H3 acetylation, downregulates PI3K/p-AKT pathway. mdpi.comnih.govnih.govwjgnet.com
Prostate CancerDU145, PC3Induces cell cycle arrest, inhibits survivin, sensitizes to death receptor ligands, disrupts EGFR-STAT3 pathway. mdpi.comnih.govnih.gov
Renal Cell CarcinomaACHN, Caki-1, Caki-2, Renca, A498Inhibits proliferation, induces G1 or G2-M phase arrest, increases p27, induces apoptosis, enhances TRAIL-induced apoptosis. nih.govthebiogrid.orgbiomolther.org
OsteosarcomaMG-63, U2OSInhibits proliferation, induces apoptosis (via p53 pathway), inhibits invasiveness, induces autophagy (via mTOR inhibition and FOXO1 activation). waocp.orgijbs.comnih.gov
LeukemiaVariousRegulates cell cycle, induces apoptosis (via intrinsic and extrinsic pathways), inhibits Wnt signaling in CLL. mdpi.comnih.govnih.gov
NeuroblastomaUKF-NB-3, UKF-NB-4, SK-N-AS, LAN-1Inhibits cell growth, induces apoptosis (via intrinsic pathway), upregulates p21 and p53. nih.govssu.ac.irssu.ac.ir
GlioblastomaLNT-229, LN-308, U87Promotes apoptosis, enhances immune surveillance, reduces proliferation, induces G2/M arrest and senescence, reduces tumorsphere formation. iiarjournals.orgnih.govresearchgate.net
Hepatocellular CarcinomaHCCLM3, MHCC97H, MHCC97L, HepG2Induces apoptosis (via intrinsic and extrinsic pathways), modulates apoptotic gene expression, sensitizes to NK cell-mediated killing. nih.govresearchgate.netnih.gov
Colon CarcinomaSW480, HT116, HT29, COLO 201Inhibits cell growth, induces apoptosis, upregulates p21, p27, p57, inhibits cancer stem-like cells. mdpi.comssu.ac.irssu.ac.irtmu.edu.twe-century.us
Oral Squamous CarcinomaHSC-3, Ca9.22Decreases cell viability, induces caspase-dependent or -independent apoptosis, modulates Bim and AIF. nih.gov

The effects of Trichostatin A have also been investigated in several non-cancerous cell models.

Schwann cells: In Schwann cells, Trichostatin A has been shown to reverse the high-glucose-induced downregulation of brain-derived neurotrophic factor (BDNF) expression, suggesting a potential role in diabetic neuropathy. mdpi.com

Macrophage-like cells: Research indicates that Trichostatin A possesses anti-inflammatory activity by suppressing the expression of various cytokines in macrophage-like cells. mdpi.com

Neuronal cells: While specific mechanistic studies on Trichostatin A in non-cancerous neuronal cell lines are less detailed in the provided context, its effects on neuroblastoma cells suggest potential pathways that could be relevant in normal neuronal function and disease. nih.govssu.ac.ir

Table 2: In Vitro Effects of Trichostatin A on Non-Cancerous Cell Models
Cell ModelKey Mechanistic FindingsReferences
Schwann cellsReverses high-glucose-induced downregulation of BDNF expression. mdpi.com
Macrophage-like cellsSuppresses the expression of various cytokines, exhibiting anti-inflammatory activity. mdpi.com

Advanced Methodologies and Techniques Utilized in Trichostatin Rk Research

Chromatin Immunoprecipitation (ChIP) Assays for Histone Modification Analysis

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to determine the in vivo interaction of proteins with specific DNA sequences. In the context of Trichostatin research, ChIP assays are instrumental in analyzing the changes in histone modifications at specific gene promoters.

Detailed Research Findings:

Increased Histone Acetylation: Treatment of cells with TSA leads to an accumulation of acetylated histones. nih.gov ChIP assays have been employed to demonstrate that TSA treatment increases the acetylation levels of histone H3 and histone H4 at specific gene promoters. nih.gov For instance, in human neuronal NMB cells, which endogenously express the mu-opioid receptor (MOR), ChIP analysis revealed the recruitment of HDAC1 and HDAC2 to the MOR promoter region. nih.gov Following TSA treatment, there was an enhanced recruitment of Sp1/Sp3 and PCBP transcription factors to this promoter. nih.gov

Promoter-Specific Effects: In studies on human renal carcinoma cells, ChIP assays could be used to investigate how TSA sensitizes these cells to TRAIL-induced apoptosis by examining histone acetylation at the promoters of apoptosis-related genes. biomolther.org Similarly, in retinoblastoma cell lines, ChIP assays showed that TSA induced the expression of TβR-II mRNA by activating its promoter. nih.gov

Investigating Chromosomal Stability: In HCT116 and WI-38 cells, ChIP assays were used to evaluate chromatin modifications at centromeric regions after TSA treatment. nih.gov The results indicated that TSA-induced reduction in heterochromatic histone marks at the centromere affected the localization of HP1 proteins, which has implications for chromosomal stability. nih.gov

Reporter Gene Systems for Transcriptional Activity Assessment (e.g., Luciferase assays)

Reporter gene systems, particularly luciferase assays, are fundamental for quantifying the transcriptional activity of specific gene promoters in response to compounds like Trichostatin A (TSA).

Detailed Research Findings:

Enhanced Promoter Activity: In human neuronal NMB cells, a luciferase reporter gene system demonstrated that TSA induced an approximately 3-fold increase in the activity of the mu-opioid receptor (MOR) promoter. nih.gov

Synergistic Activation: Studies on the HIV-1 promoter have shown that TSA can synergize with the Tat protein to activate transcription. embopress.org In the absence of TSA, Tat alone activated the HIV-1 promoter in a dose-dependent manner, while TSA treatment alone resulted in a significant activation. embopress.org

Modulation of Transcription Factor Activity: In multiple myeloma cells, a luciferase assay using an 8xGLI-BS Luc plasmid showed that TSA treatment reduced the activity of the GLI1 transcription factor. nih.gov Conversely, in studies involving the transcription factor KLF6, luciferase assays revealed that TSA enhanced the transactivation of the p21WAF1/cip1 promoter by KLF6, likely by increasing the acetylation of endogenous transcription factors. aacrjournals.org

Proteomic Approaches for Identifying Acetylated Proteins

Proteomic techniques are essential for identifying the full spectrum of proteins that become acetylated following treatment with HDAC inhibitors like Trichostatin A (TSA).

Detailed Research Findings:

Global Acetylation Profiling: A study on mouse embryonic stem cells (ES14) treated with TSA utilized a novel, untargeted approach combining trypsin-limited proteolysis with MALDI-MS and LC-MS/MS analyses. mdpi.com This method effectively identified and relatively quantified global variations in the acetylation and methylation states of lysine (B10760008) residues on H3 and H4 histones. mdpi.com

Identification of Non-Histone Targets: While histones are primary targets, TSA also induces the acetylation of non-histone proteins. wikipedia.org Proteomic approaches can identify these non-histone substrates, providing a broader understanding of the cellular pathways affected by TSA. For example, quantitative proteomics was used to decipher the mechanism of action of cisplatin (B142131) in the presence of TSA in A549 cancer cells. mdpi.com

Gene Expression Profiling Techniques (e.g., Quantitative PCR, Microarray, RNA-seq)

Gene expression profiling techniques are critical for understanding the global transcriptional changes induced by Trichostatin A (TSA). These methods provide a comprehensive view of the genes that are up- or down-regulated, offering insights into the compound's mechanism of action.

Detailed Research Findings:

Quantitative PCR (qPCR): qPCR is a highly sensitive method for quantifying the expression of a small number of genes. biocompare.combiosistemika.com It is often used to validate findings from microarray or RNA-Seq studies. rna-seqblog.com For example, in Jurkat leukemia T cells, RQ-PCR was used to show that TSA induced the downregulation of ZAP-70, LAT, and SLP-76 transcripts. nih.gov

Microarrays: Microarrays allow for the simultaneous analysis of thousands of genes. biocompare.com In pancreatic adenocarcinoma cells, gene expression profiling using microarrays after TSA treatment revealed altered expression of both pro- and anti-apoptotic genes. exp-oncology.com.ua Similarly, in human pancreatic cancer cells, miRNA microarrays were used to determine changes in microRNA expression following TSA treatment. exp-oncology.com.ua

RNA-Seq: RNA-sequencing (RNA-Seq) offers an unbiased, genome-wide survey of the transcriptome, enabling the discovery of novel transcripts and splice variants. biocompare.combiosistemika.com A study using a targeted whole transcriptome profiling assay called TempO-Seq® identified over 9,000 differentially expressed genes in MCF-7 cells treated with TSA. nih.govplos.org This study also identified a common TSA-specific expression signature across different cell types. nih.govplos.org In the yeast Saitoella complicata, RNA-Seq was used to show that TSA treatment led to a concentration-dependent increase in the expression of 154 genes and a decrease in 131 genes. aimspress.com

Interactive Data Table: Comparison of Gene Expression Profiling Techniques

TechniquePrincipleAdvantagesDisadvantages
Quantitative PCR (qPCR) Real-time monitoring of DNA amplification. biosistemika.comHigh sensitivity, wide dynamic range, low quantification limits. biosistemika.comBest for a small number of targets. biocompare.com
Microarrays Hybridization of labeled cDNA to probes on a solid surface. biocompare.comRelatively inexpensive, high-throughput, established analysis pipelines. biocompare.comCan only detect known sequences, less sensitive for low-abundance transcripts. biocompare.com
RNA-Seq Next-generation sequencing of cDNA. biocompare.comUnbiased discovery, wide dynamic range, can detect novel transcripts and splice variants. biocompare.combiosistemika.comMore expensive, computationally intensive data analysis. biocompare.com

Cellular Assays (e.g., MTT assays for cell proliferation, Flow Cytometry for cell cycle and apoptosis)

A variety of cellular assays are employed to assess the physiological effects of Trichostatin A (TSA) on cancer cells, including its impact on cell viability, proliferation, cell cycle progression, and apoptosis.

Detailed Research Findings:

MTT Assays for Cell Proliferation: The MTT assay is a colorimetric assay used to measure cell viability and proliferation. plos.org Studies have consistently shown that TSA inhibits the proliferation of various cancer cell lines in a dose- and time-dependent manner, as demonstrated in human pancreatic cancer cells, oral squamous carcinoma cells, and breast cancer cells. exp-oncology.com.uaplos.orgspandidos-publications.com

Flow Cytometry for Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle. TSA has been shown to induce cell cycle arrest in various cancer cell lines. For example, in human pancreatic cancer cells, TSA caused a G0/G1 phase arrest. exp-oncology.com.ua In breast cancer cells and oral squamous carcinoma cells, TSA induced a G2/M phase arrest. plos.orgspandidos-publications.com

Flow Cytometry for Apoptosis Detection: Flow cytometry, often using Annexin V and propidium (B1200493) iodide (PI) staining, is a standard method for detecting and quantifying apoptosis. TSA has been shown to induce apoptosis in numerous cancer cell lines, including human pancreatic cancer cells, breast cancer cells, and osteosarcoma cells. exp-oncology.com.uaplos.orgarchivesofmedicalscience.com

Interactive Data Table: Summary of Cellular Assay Findings with Trichostatin A (TSA)

Cell LineAssayFinding
BxPC-3 (Pancreatic Cancer)MTT AssaySignificant inhibition of proliferation in a time- and dose-dependent manner. exp-oncology.com.ua
BxPC-3 (Pancreatic Cancer)Flow Cytometry (Cell Cycle)Arrest in the G0/G1 phase. exp-oncology.com.ua
BxPC-3 (Pancreatic Cancer)Flow Cytometry (Apoptosis)Significant increase in apoptosis. exp-oncology.com.ua
YD-10B (Oral Squamous Carcinoma)MTT AssayDose- and time-dependent inhibition of proliferation. spandidos-publications.com
YD-10B (Oral Squamous Carcinoma)Flow Cytometry (Cell Cycle)Arrest in the G2/M phase. spandidos-publications.com
MCF-7 & MDA-MB-231 (Breast Cancer)MTT AssayInhibition of cell viability. plos.org
MCF-7 & MDA-MB-231 (Breast Cancer)Flow Cytometry (Cell Cycle)Arrest in the G2/M phase. plos.org
MCF-7 & MDA-MB-231 (Breast Cancer)Flow Cytometry (Apoptosis)Induction of apoptosis. plos.org
U2OS (Osteosarcoma)Flow Cytometry (Apoptosis)Induction of cell death. archivesofmedicalscience.com

Spectroscopic and Chemical Degradation Methods for Structural Elucidation

The determination of the chemical structure of novel natural products like Trichostatin RK relies on a combination of spectroscopic techniques and, in some cases, chemical degradation.

Detailed Research Findings:

Spectroscopic Methods: The structures of new trichostatin derivatives, including isothis compound, were elucidated using spectroscopic methods. researchgate.netrsc.org These methods typically include Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D NMR experiments). uni-duesseldorf.de Infrared (IR) and UV/Vis spectroscopy also play a role in identifying functional groups and chromophores. uni-duesseldorf.de For example, the structure of trichostatin C was determined to be a glucoside of trichostatin A through spectroscopic examinations and chemical degradations. researchgate.net

Chemical Degradation: In some instances, chemical degradation can be used to break down a complex molecule into smaller, more easily identifiable fragments, which can then be analyzed to piece together the structure of the original compound. researchgate.net

Future Directions and Research Gaps for Trichostatin Rk

Comprehensive Elucidation of All Biological Targets Beyond Canonical HDACs

While the primary mechanism of action for trichostatins is the inhibition of HDACs, there is growing evidence that these molecules have a broader range of biological targets. wikipedia.orgmdpi.com Future research must move beyond the canonical HDAC targets to create a comprehensive profile of Trichostatin RK's molecular interactions.

Key Research Questions:

What non-histone proteins are acetylated or otherwise modified following treatment with this compound?

Does this compound interact with other enzyme families, such as kinases or methyltransferases?

Are there off-target effects that could contribute to its biological activity or potential side effects?

Identifying these non-canonical targets is crucial for a complete understanding of this compound's mechanism of action and for predicting its full range of cellular effects. For instance, Trichostatin A has been shown to affect the acetylation status of non-histone proteins like transcription factors, chaperones, and signaling molecules, which in turn alters their stability and function. nih.gov A similar in-depth investigation into this compound's interactions is warranted.

Development of Highly Selective and Potent this compound-Based Inhibitors

A significant limitation of current HDAC inhibitors, including Trichostatin A, is their lack of isoform selectivity, which can lead to off-target effects. frontiersin.org A major focus of future research should be the design and synthesis of novel inhibitors based on the this compound scaffold that exhibit high selectivity for specific HDAC isoforms.

Strategies for Development:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound to identify key functional groups responsible for its potency and selectivity.

Computational Modeling: Utilizing in silico methods to predict the binding of this compound analogs to different HDAC isoforms, guiding the design of more selective compounds.

The development of isoform-selective inhibitors would be a significant advancement, allowing for more targeted therapeutic interventions with potentially fewer side effects.

Exploration of Novel Biological Activities and Therapeutic Applications in Preclinical Models

While HDAC inhibitors have been primarily investigated for their anti-cancer properties, their ability to modulate gene expression suggests a much broader therapeutic potential. mdpi.com Future preclinical studies should explore the efficacy of this compound in a wider range of disease models.

Potential Therapeutic Areas for Investigation:

Neurodegenerative Diseases: HDAC inhibitors have shown promise in models of neurodegenerative diseases by promoting neuronal survival and function. alzdiscovery.org

Inflammatory and Autoimmune Diseases: The anti-inflammatory effects of HDAC inhibitors suggest their potential use in treating chronic inflammatory conditions. mdpi.com

Fibrotic Diseases: Some HDAC inhibitors have demonstrated anti-fibrotic effects in preclinical models. oncotarget.com

Systematic screening of this compound in various disease models could uncover novel therapeutic applications and expand its clinical utility.

Advanced Computational Modeling for Mechanism Prediction and Drug Design

Computational approaches are invaluable tools for accelerating drug discovery and development. mdpi.com Advanced computational modeling can be employed to predict the molecular mechanisms of this compound and to guide the design of new, improved analogs.

Applications of Computational Modeling:

Molecular Docking: Simulating the interaction of this compound with its target proteins to understand the structural basis of its activity. mdpi.comresearchgate.net

Molecular Dynamics Simulations: Modeling the dynamic behavior of this compound and its targets over time to gain insights into its mechanism of action. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models to predict the biological activity of new this compound analogs based on their chemical structure.

By integrating computational and experimental approaches, researchers can more efficiently explore the vast chemical space around the this compound scaffold and rationally design next-generation inhibitors with enhanced properties.

Q & A

Q. What experimental methodologies are recommended for assessing Trichostatin RK’s role in histone deacetylase (HDAC) inhibition?

To evaluate HDAC inhibition, use dose-response assays with cell-based models (e.g., cancer cell lines) and quantify acetylation levels via Western blot or immunofluorescence. Include positive controls (e.g., Trichostatin A) and vehicle controls (DMSO) to validate assay specificity . For in vitro studies, employ enzymatic activity assays (e.g., fluorometric HDAC activity kits) with dose plates containing 8-point dilution series of this compound to determine IC50 values . Ensure consistency in cell culture conditions (e.g., passage number, media composition) to minimize variability .

Q. How should researchers structure a literature review to identify gaps in this compound’s mechanistic studies?

  • Step 1 : Use databases (PubMed, Web of Science) with keywords: “this compound,” “HDAC inhibition,” “epigenetic modulation,” and “structure-activity relationship.”
  • Step 2 : Apply inclusion/exclusion criteria: prioritize peer-reviewed articles (2015–2025), exclude non-English studies.
  • Step 3 : Map findings to identify contradictions (e.g., discrepancies in IC50 values across cell types) or understudied areas (e.g., off-target kinase interactions) .
  • Step 4 : Use tools like PICO (Population, Intervention, Comparison, Outcome) to refine research questions .

Q. What criteria define a robust in vivo experimental design for this compound’s pharmacokinetic analysis?

  • Dosing strategy : Administer this compound via intraperitoneal injection or oral gavage, using at least three dose levels to assess linearity.
  • Sampling timepoints : Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
  • Analytical validation : Employ LC-MS/MS for quantification, ensuring sensitivity (LOQ ≤ 1 ng/mL) and specificity against metabolites .
  • Ethical compliance : Follow institutional guidelines for animal welfare and include sample size calculations to ensure statistical power .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy in different cancer models?

  • Hypothesis testing : Compare cell-type-specific HDAC isoform expression profiles (e.g., HDAC6 vs. HDAC1) using RNA-seq or proteomics. Contradictions may arise from isoform selectivity .
  • Data triangulation : Cross-validate findings with orthogonal methods (e.g., ChIP-seq for histone acetylation patterns, CRISPR knockdown of target HDACs) .
  • Meta-analysis : Aggregate published IC50 values and stratify by cell lineage, culture conditions, and assay type to identify confounding variables .

Q. What strategies optimize this compound’s stability in long-term in vitro studies?

  • Chemical modification : Introduce prodrug formulations (e.g., ester derivatives) to enhance solubility and reduce hydrolysis.
  • Environmental controls : Maintain cultures at 37°C with 5% CO2 and use light-protected plates to prevent photodegradation .
  • Stability assays : Conduct forced degradation studies (e.g., pH variations, oxidative stress) and monitor degradation products via HPLC .

Q. How can multi-omics approaches elucidate this compound’s off-target effects?

  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes (DEGs) unrelated to HDAC pathways.
  • Proteomics : Use TMT-labeled mass spectrometry to detect protein abundance changes, focusing on kinases or metabolic enzymes .
  • Integration tools : Apply bioinformatics pipelines (e.g., Ingenuity Pathway Analysis) to map DEGs/proteins to non-canonical pathways (e.g., mTOR, Wnt/β-catenin) .

Methodological Guidelines for Data Analysis

  • Contradictory results : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess whether discrepancies stem from methodological flaws (e.g., inadequate controls, assay variability) .
  • Dose-response modeling : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50, and report 95% confidence intervals .
  • Ethical reporting : Disclose all raw data, preprocessing steps, and statistical tests in supplementary materials to enable reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.